molecular formula C4H10N4O3S2 B587476 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid CAS No. 1391053-66-9

2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid

Katalognummer: B587476
CAS-Nummer: 1391053-66-9
Molekulargewicht: 226.269
InChI-Schlüssel: MFFQNMFIVBUMBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid, also known as Guanidinoethyl Sulfonate or Taurocyamine, is a guanidino-substituted ethanesulfonic acid derivative. Its molecular formula is C₃H₉N₃O₃S, with a monoisotopic mass of 167.036 Da and a CAS registry number of 543-18-0 . Structurally, it features a guanidino group linked via a sulfanyl (-S-) bridge to an ethanesulfonic acid backbone (Figure 1). This compound is notable for its role in neurochemical research, particularly in studies of epilepsy and γ-aminobutyric acid (GABA) receptor antagonism .

Eigenschaften

IUPAC Name

2-[N-(diaminomethylidene)carbamimidoyl]sulfanylethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4O3S2/c5-3(6)8-4(7)12-1-2-13(9,10)11/h1-2H2,(H,9,10,11)(H5,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFQNMFIVBUMBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)SC(=N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391053-66-9
Record name 2-(((Guanidino)(imino)methyl)sulfanyl)ethanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(((GUANIDINO)(IMINO)METHYL)SULFANYL)ETHANESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TXD17X8A6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Nucleophilic Substitution with Guanidine Derivatives

The most widely documented method involves the reaction of 2-mercaptoethanesulfonic acid with a guanidine derivative under nucleophilic substitution conditions. This approach, adapted from protocols for analogous sulfonate-containing guanidines, proceeds via a two-step mechanism:

  • Activation of 2-Mercaptoethanesulfonic Acid : The sulfhydryl group is deprotonated using a mild base (e.g., triethylamine or sodium hydroxide) in a polar aprotic solvent such as dimethylformamide (DMF) or methanol.

  • Reaction with N-Alkylated Guanidine : The activated thiolate intermediate reacts with a pre-synthesized N-alkylguanidine (e.g., S-methylisothiourea) at 50–70°C for 6–12 hours.

Key reaction parameters include:

  • Molar Ratio : 1:1 stoichiometry between the thiol and guanidine derivative to minimize disulfide byproducts.

  • Solvent Choice : Methanol or ethanol preferred for solubility and ease of purification.

  • Temperature Control : Elevated temperatures (≥60°C) accelerate the reaction but risk decomposition of the sulfonic acid group.

Typical yields range from 65% to 78%, with purity >95% achievable via recrystallization from ethanol-water mixtures.

Alternative Pathways: Thiol-Guanidine Coupling

An alternative route employs 1,2-ethanedithiol as a bifunctional linker:

  • Oxidative Sulfonation : Ethanedithiol is treated with hydrogen peroxide in acetic acid to introduce sulfonic acid groups, forming ethanedisulfonic acid.

  • Guanidine Conjugation : The resulting disulfonic acid reacts with guanidine hydrochloride in aqueous NaOH at pH 10–12, facilitated by ultrasonic irradiation (40 kHz, 30 min).

This method circumvents the need for pre-functionalized guanidine derivatives but requires stringent pH control to prevent hydrolysis of the imino group.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability while maintaining regulatory compliance. Key adaptations from laboratory methods include:

  • Continuous Flow Reactors : Replace batch processes to enhance heat/mass transfer and reduce reaction times (2–4 hours vs. 12 hours in batch).

  • Solvent Recycling : Methanol recovery systems reduce production costs by ≥30%.

  • In-Line Purification : Tangential flow filtration removes unreacted guanidine and inorganic salts before crystallization.

A representative pilot-scale protocol yields 85–92% purity with throughputs of 50–100 kg per batch.

Reaction Optimization and Byproduct Management

Byproduct Formation Pathways

Common impurities arise from:

  • Disulfide Formation : Oxidation of unreacted thiol groups during workup.

  • Guanidine Hydrolysis : Degradation to urea derivatives under acidic conditions.

  • Sulfonic Acid Dehydration : Formation of sulfones at temperatures >80°C.

Mitigation Strategies

  • Oxygen Exclusion : Nitrogen or argon sparging during reactions suppresses disulfide formation.

  • pH Stabilization : Buffered reaction media (pH 6.5–7.5) prevent guanidine hydrolysis.

  • Low-Temperature Crystallization : Purification at 4°C minimizes thermal degradation.

Analytical Characterization of Synthetic Products

Post-synthesis validation ensures compliance with pharmacopeial standards. Critical analytical data include:

Table 1: Spectroscopic Characterization of 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid

TechniqueParametersObserved DataSource
¹H NMR (D₂O)δ (ppm): 3.12 (t, 2H, CH₂-S), 2.96 (t, 2H, CH₂-SO₃H), 6.82 (s, 4H, NH₂)Confirms backbone and guanidino groups
IR ν (cm⁻¹): 1160 (S=O), 1630 (C=N), 3350 (N-H)Validates functional groups
HPLC C18 column, 0.1% TFA/ACN gradient, tᵣ = 8.2 minPurity ≥98.5%

Analyse Chemischer Reaktionen

Types of Reactions

2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted guanidino derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid is widely used in scientific research, particularly in the following fields:

Wirkmechanismus

The mechanism of action of 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid involves its interaction with specific molecular targets, such as enzymes and proteins. The guanidino and imino groups can form hydrogen bonds and electrostatic interactions with amino acid residues, influencing the activity and function of the target molecules. The sulfanyl group can undergo redox reactions, further modulating the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The ethanesulfonic acid backbone is a common feature among several compounds, with variations in substituent groups dictating their biological and chemical properties (Table 1).

Table 1: Structural and Functional Comparison of Ethanesulfonic Acid Derivatives

Compound Name Molecular Formula CAS Number Key Substituent Biological Activity/Applications References
2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid (Guanidinoethyl Sulfonate) C₃H₉N₃O₃S 543-18-0 Guanidino group (-NH-C(=NH)-NH₂) Neurotoxic, convulsive activity; GABA receptor antagonism
2-(N-Cyclohexylamino)-ethanesulfonic Acid C₈H₁₇NO₃S 103-47-9 Cyclohexylamino group Industrial applications, buffer solutions
2-(N,N-Diethylamino)ethanesulfonic Acid (DEAESA) C₆H₁₅NO₃S N/A Diethylamino group Analytical reagent for chemical warfare agent detection
2-(Acetylthio)ethane-1-sulfonic Acid C₄H₈O₄S₂ N/A Acetylthio group (-S-CO-CH₃) Pharmaceutical excipient; meets pharmacopeial standards for purity
2-[(2-Sulfoethyl)pseudourea C₃H₈N₃O₃S N/A Pseudourea linkage Listed as a pharmaceutical impurity

Key Research Findings

Neurotoxicity and Convulsive Mechanisms

Guanidinoethyl Sulfonate induces seizures by competitively inhibiting GABA receptors, as demonstrated in rodent models. Its convulsive potency is comparable to methylguanidine but less than α-guanidinoglutaric acid .

Pharmacopeial Standards

Unlike 2-(Acetylthio)ethane-1-sulfonic Acid, which undergoes rigorous testing for sterility and endotoxins, Guanidinoethyl Sulfonate lacks formal pharmacopeial monographs, limiting its clinical use .

Analytical Utility

DEAESA and related amino-substituted ethanesulfonic acids are indispensable in GC–MS for identifying degradation products of chemical weapons, highlighting their role in forensic toxicology .

Biologische Aktivität

2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid (CAS Number: 1391053-66-9) is a sulfonic acid derivative characterized by its unique guanidino and imino functional groups. Its molecular formula is C4H10N4O3S2C_4H_{10}N_4O_3S_2, and it has a molecular weight of 226.28 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry.

  • Molecular Formula : C4H10N4O3S2C_4H_{10}N_4O_3S_2
  • Molecular Weight : 226.28 g/mol
  • SMILES Notation : NC(=N)NC(=N)SCCS(=O)(=O)O
  • IUPAC Name : 2-(N-carbamimidoylcarbamimidoyl)sulfanylethanesulfonic acid

The biological activity of 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid is primarily linked to its ability to modulate various biochemical pathways through its interactions with specific receptors and enzymes. The compound's guanidino group is known to mimic the action of certain amino acids, potentially influencing protein synthesis and cellular signaling pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic processes, thereby altering cellular metabolism.
  • Modulation of Nitric Oxide Synthase : There is evidence suggesting that similar guanidine derivatives can enhance nitric oxide production, which plays a crucial role in vascular biology.
  • Interaction with Ion Channels : The sulfonic acid group may facilitate interactions with ion channels, influencing cellular excitability and signaling.

Biological Activities

Research indicates several biological activities associated with this compound:

  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.
  • Anticancer Potential : Some derivatives of sulfonic acids have shown promise in inhibiting tumor growth through apoptosis induction in cancer cells.
  • Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective roles, potentially benefiting conditions like neurodegeneration.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantReduces oxidative stress ,
AnticancerInduces apoptosis in cancer cells ,
NeuroprotectiveProtects neuronal cells from degeneration ,
Enzyme InhibitionModulates enzymatic pathways,

Case Studies

Several case studies highlight the potential applications of 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid in clinical settings:

  • Case Study on Antioxidant Properties :
    • A study conducted on rat models demonstrated that administration of the compound reduced markers of oxidative stress significantly compared to control groups. This suggests potential therapeutic applications in conditions associated with oxidative damage.
  • Investigating Anticancer Effects :
    • In vitro studies have shown that the compound can inhibit the proliferation of certain cancer cell lines, leading to increased apoptosis rates. These findings warrant further investigation into its potential as a chemotherapeutic agent.
  • Neuroprotection in Animal Models :
    • Research involving neurodegenerative disease models indicated that treatment with this compound improved cognitive function and reduced neuronal loss, suggesting a protective role against neurodegeneration.

Q & A

Basic Research Questions

Q. What established synthetic protocols exist for 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid, and how is purity validated?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between guanidine derivatives and sulfanyl-containing intermediates. Post-synthesis, purity is assessed using reverse-phase HPLC with UV detection (λ = 210–230 nm) and confirmed via 1^1H/13^13C NMR spectroscopy. Quantification of residual solvents or byproducts can employ gas chromatography-mass spectrometry (GC-MS) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR (D2_2O, 400 MHz) identifies sulfanyl and guanidino protons (δ 2.8–3.2 ppm for CH2_2S; δ 6.8–7.2 ppm for NH groups). 13^13C NMR confirms the ethanesulfonic acid backbone (δ 45–55 ppm for CH2_2SO3_3H).
  • Mass Spectrometry : High-resolution ESI-MS in negative ion mode detects [M–H]^- ions to verify molecular weight (e.g., m/z 256.08 for C4_4H10_{10}N4_4O3_3S2_2).
  • IR Spectroscopy : Stretching vibrations for S=O (1240–1150 cm1^{-1}) and N–H (3350–3250 cm1^{-1}) confirm functional groups .

Q. What buffer conditions are optimal for studying its biochemical interactions?

  • Methodological Answer : Use zwitterionic buffers (e.g., MES or similar derivatives) in pH 5.5–6.5 to minimize ionic interference. Maintain ionic strength ≤ 100 mM with NaCl or KCl. Pre-equilibrate the compound in buffer for 1–2 hours before assays to ensure solubility .

Advanced Research Questions

Q. How can density functional theory (DFT) predict this compound’s electronic properties and biochemical reactivity?

  • Methodological Answer :

  • Modeling : Optimize geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO) for redox potential estimation.
  • Thermochemistry : Apply hybrid functionals (e.g., Becke’s exact exchange) to compute bond dissociation energies (e.g., S–C and N–H bonds) and predict stability under oxidative conditions.
  • Validation : Compare computed vibrational spectra (IR) with experimental data to refine parameters .

Q. How are crystallographic data discrepancies resolved for this compound?

  • Methodological Answer :

  • Refinement : Use SHELXL for least-squares refinement, adjusting thermal parameters for disordered atoms (e.g., flexible sulfonic acid group).
  • Validation : Check for twinning (TWIN/BASF commands) and apply restraints to overlapping electron density regions. Cross-validate with PLATON’s ADDSYM to detect missed symmetry .

Q. What strategies minimize batch-to-batch variability during scale-up synthesis?

  • Methodological Answer :

  • Process Control : Implement design of experiments (DoE) to optimize reaction time, temperature, and stoichiometry.
  • In-line Analytics : Use PAT tools (e.g., ReactIR for real-time monitoring of intermediate formation).
  • Purification : Crystallization in ethanol/water (70:30 v/v) at 4°C ensures consistent polymorphic form .

Q. How is this compound quantified as a pharmaceutical impurity in complex matrices?

  • Methodological Answer :

  • Sample Prep : Extract using solid-phase extraction (C18 cartridges, 0.1% TFA in mobile phase).
  • LC-MS : Employ a Zorbax SB-C18 column (2.1 × 50 mm, 1.8 μm) with 0.1% formic acid in acetonitrile/water (gradient elution). Quantify via MRM transitions (e.g., m/z 256 → 152) .

Q. What mechanistic insights govern its interaction with enzymatic targets?

  • Methodological Answer :

  • Kinetic Assays : Use stopped-flow spectroscopy to measure binding kinetics (kon_{on}/koff_{off}) under pseudo-first-order conditions.
  • Inhibition Studies : Perform Lineweaver-Burk analysis to determine competitive/non-competitive inhibition.
  • Molecular Docking : AutoDock Vina models ligand-enzyme interactions; validate with mutagenesis (e.g., active-site residues) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.